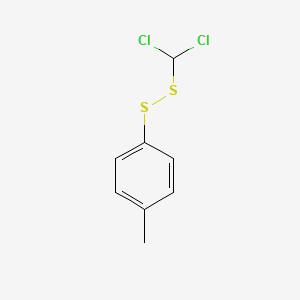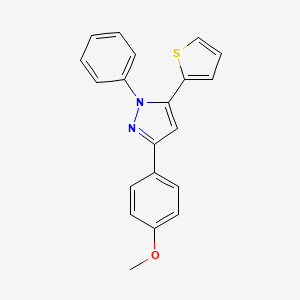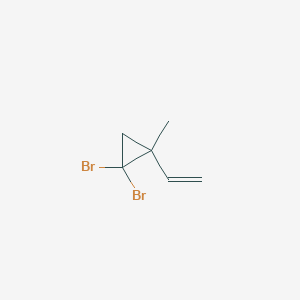
1,1-Dibromo-2-ethenyl-2-methylcyclopropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Dibromo-2-ethenyl-2-methylcyclopropane is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This particular compound features a cyclopropane ring with two bromine atoms and an ethenyl group attached to the same carbon, along with a methyl group on the adjacent carbon. The presence of these substituents imparts unique chemical properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,1-Dibromo-2-ethenyl-2-methylcyclopropane can be synthesized through various methods. One common approach involves the bromination of 2-ethenyl-2-methylcyclopropane using bromine (Br₂) in the presence of a suitable solvent such as carbon tetrachloride (CCl₄). The reaction typically proceeds at room temperature, resulting in the addition of bromine atoms to the cyclopropane ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction conditions can enhance yield and purity. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,1-Dibromo-2-ethenyl-2-methylcyclopropane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic reagents.
Addition Reactions: The ethenyl group can participate in addition reactions with electrophiles, leading to the formation of new compounds.
Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used to replace bromine atoms with other nucleophiles.
Electrophilic Addition: Electrophiles like hydrogen bromide (HBr) or sulfuric acid (H₂SO₄) can add to the ethenyl group.
Elimination: Strong bases like sodium ethoxide (NaOEt) can induce elimination reactions.
Major Products Formed
Substitution: Products with different functional groups replacing the bromine atoms.
Addition: Compounds with new substituents added to the ethenyl group.
Elimination: Formation of alkenes with double bonds.
Applications De Recherche Scientifique
1,1-Dibromo-2-ethenyl-2-methylcyclopropane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,1-dibromo-2-ethenyl-2-methylcyclopropane involves its interaction with molecular targets through its reactive bromine atoms and ethenyl group. These functional groups can form covalent bonds with nucleophiles, leading to the modification of target molecules. The compound’s reactivity is influenced by the strain in the cyclopropane ring, which makes it more susceptible to chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1-Dibromo-2-methylcyclopropane: Lacks the ethenyl group, resulting in different reactivity and applications.
1,2-Dibromoethane: Contains a linear chain instead of a cyclopropane ring, leading to distinct chemical properties.
2-Bromo-2-methylpropane: Features a different arrangement of bromine and methyl groups, affecting its reactivity.
Uniqueness
1,1-Dibromo-2-ethenyl-2-methylcyclopropane is unique due to the combination of a strained cyclopropane ring, two bromine atoms, and an ethenyl group. This combination imparts specific reactivity and makes it a valuable compound for various chemical transformations and applications.
Propriétés
Numéro CAS |
60288-34-8 |
|---|---|
Formule moléculaire |
C6H8Br2 |
Poids moléculaire |
239.94 g/mol |
Nom IUPAC |
1,1-dibromo-2-ethenyl-2-methylcyclopropane |
InChI |
InChI=1S/C6H8Br2/c1-3-5(2)4-6(5,7)8/h3H,1,4H2,2H3 |
Clé InChI |
PMZBTQHSPQUSAV-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC1(Br)Br)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


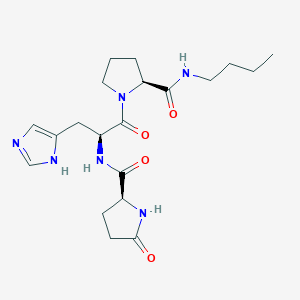

![8-Phenylspiro[5.5]undeca-1,7-dien-3-one](/img/structure/B14604985.png)
![2-[(1E)-3-Ethyl-3-methyltriaz-1-en-1-yl]benzamide](/img/structure/B14604990.png)

![Methyl 5-[2-(2-chlorophenyl)ethenyl]thiophene-2-carboxylate](/img/structure/B14605003.png)
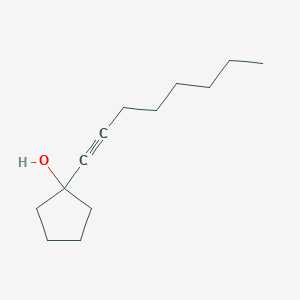
![1-[(Methylsulfanyl)(phenyl)methylidene]piperidin-1-ium iodide](/img/structure/B14605019.png)
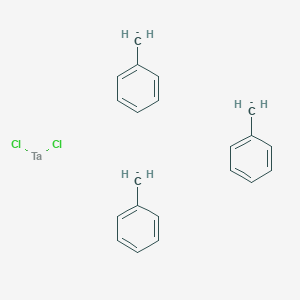
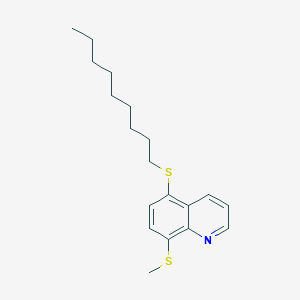
![N-[(Cyclobutyloxy)carbonyl]-L-phenylalanine](/img/structure/B14605058.png)
